molecular formula C13H19N3O2S B1463538 4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 1065075-52-6

4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1463538
CAS No.: 1065075-52-6
M. Wt: 281.38 g/mol
InChI Key: BQFVQPWTFLTXKO-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound with potential applications in diverse scientific research. It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H19N3O2S . Its InChI Code is 1S/C13H19N3O2S/c1-19-13-15-8-10 (12 (17)18)11 (16-13)14-7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3, (H,17,18) (H,14,15,16) .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 281.38 .

Scientific Research Applications

Synthesis and Structural Exploration

Research has been conducted on the synthesis of novel heterocyclic compounds, including pyrimidine derivatives, which are of interest due to their potential biological activities and applications in pharmaceuticals. For instance, derivatives of pyrimidine, such as 5-amino-4-(substituted amino)-2-(methylthio)pyrimidines, have been synthesized through various chemical reactions. These compounds have shown promise in fungicidal properties, highlighting their utility in developing new agricultural chemicals (Tumkevičius, Urbonas, & Vainilavicius, 2000). Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives has been achieved through one-pot reactions, demonstrating the flexibility of pyrimidine chemistry in creating structurally diverse and potentially bioactive molecules (Morabia & Naliapara, 2014).

Biological Activities and Applications

The antimicrobial activities of pyrimidine derivatives have been extensively studied. New pyridothienopyrimidines and pyridothienotriazines were synthesized and evaluated for their antimicrobial properties, indicating the potential of these compounds as novel antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Furthermore, novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives have been developed and tested for their antitubercular activity. Some of these compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting their potential use as antitubercular agents (Srinu et al., 2019).

Molecular Docking and Synthetic Methodologies

The synthesis of pyrimidine and its derivatives often involves innovative synthetic methodologies that can provide insight into the design of new compounds with enhanced biological activities. Molecular docking studies, for example, have been used to understand the mode of interaction between synthesized pyrimidine derivatives and biological targets, aiding in the development of compounds with specific pharmacological activities (Srinu et al., 2019). This approach highlights the importance of computational techniques in guiding the synthesis and optimization of new drugs.

Safety and Hazards

Safety data indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .

Properties

IUPAC Name

4-(cyclohexylmethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-19-13-15-8-10(12(17)18)11(16-13)14-7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFVQPWTFLTXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NCC2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672851
Record name 4-[(Cyclohexylmethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065075-52-6
Record name 4-[(Cyclohexylmethyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065075-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Cyclohexylmethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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